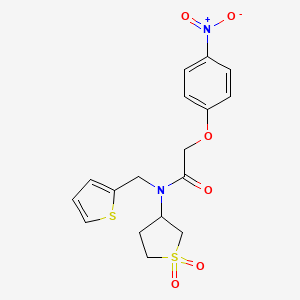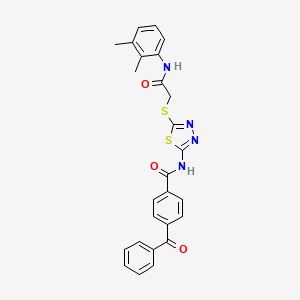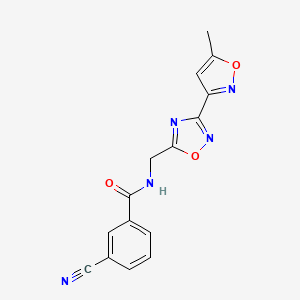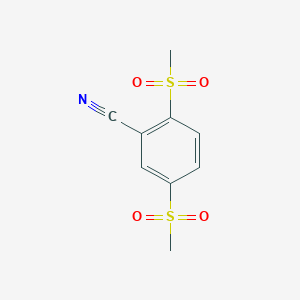
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O6S2 and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has demonstrated the development of chemical entities like 2-(substituted phenoxy) acetamide derivatives, aiming at potential anticancer, anti-inflammatory, and analgesic agents. Compounds with halogens on the aromatic ring have shown favorable anticancer and anti-inflammatory activities. Specifically, a compound with the structure N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was highlighted for its significant anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Bioactive Nitrosylated and Nitrated Derivatives
Another study focused on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their derived oligomers, investigating an alternative pathway to 2-amidophenol-derived phytotoxic metabolites. The research explored the bioactivity of these compounds, including their glucoside derivatives as detoxification products, and their potential in eliciting alterations in the expression profile of genes related to plant defense mechanisms (Girel et al., 2022).
Antioxidant and Anti-inflammatory Compounds
The synthesis and evaluation of novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activities have also been documented. Certain derivatives exhibited both potent antioxidant and anti-inflammatory effects, suggesting their dual therapeutic potential (Koppireddi et al., 2013).
Flavouring Substance Evaluation
A specific study evaluated the safety of a flavouring substance structurally related to the chemical , providing insights into its potential use in food applications without safety concerns at estimated dietary exposure levels (Younes et al., 2018).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of related compounds, focusing on their potential applications in the development of new therapeutic agents or materials with specific functionalities. For example, the synthesis and toxicity profile evaluations of some new N,N-diphenyl amine derivatives demonstrated significant analgesic and anti-inflammatory activities, underscoring the potential of these compounds in pain and inflammation management (Kumar & Mishra, 2020).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c20-17(11-25-15-5-3-13(4-6-15)19(21)22)18(10-16-2-1-8-26-16)14-7-9-27(23,24)12-14/h1-6,8,14H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMRDXOIQTZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-2-(Dimethylamino)-1-phenylethyl]prop-2-enamide](/img/structure/B2626087.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2626088.png)

![(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2626092.png)
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2626093.png)


![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)


![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626102.png)
![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)
